3-Benzyl-2,6-dimethoxyquinoline
CAS No.: 918518-76-0
Cat. No.: VC7853628
Molecular Formula: C18H17NO2
Molecular Weight: 279.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918518-76-0 |
|---|---|
| Molecular Formula | C18H17NO2 |
| Molecular Weight | 279.3 |
| IUPAC Name | 3-benzyl-2,6-dimethoxyquinoline |
| Standard InChI | InChI=1S/C18H17NO2/c1-20-16-8-9-17-14(12-16)11-15(18(19-17)21-2)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3 |
| Standard InChI Key | LDUXRVAGLBQABP-UHFFFAOYSA-N |
| SMILES | COC1=CC2=CC(=C(N=C2C=C1)OC)CC3=CC=CC=C3 |
| Canonical SMILES | COC1=CC2=CC(=C(N=C2C=C1)OC)CC3=CC=CC=C3 |
Introduction
Structural Characteristics & Nomenclature
Core Quinoline Architecture
Quinoline (C₉H₇N) consists of a benzene ring fused to a pyridine ring, creating a planar bicyclic system with inherent aromaticity. Substitutions at positions 2, 3, and 6 introduce steric and electronic modifications that influence reactivity. The 2,6-dimethoxy configuration imposes para-directing effects on electrophilic substitution, while the 3-benzyl group introduces steric bulk and lipophilicity .
Molecular Formula & Weight
The molecular formula C₁₈H₁₇NO₂ derives from:
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Quinoline backbone (C₉H₇N)
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Benzyl group (C₇H₇) at position 3
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Methoxy groups (-OCH₃) at positions 2 and 6
Theoretical molecular weight: 285.34 g/mol, with exact mass requiring mass spectrometry validation .
Synthetic Pathways & Methodologies
Retrosynthetic Analysis
Plausible routes for synthesizing 3-benzyl-2,6-dimethoxyquinoline include:
Friedländer Annulation
Condensation of 2-aminobenzaldehyde derivatives with ketones under acidic conditions. For example:
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2-Amino-4,6-dimethoxybenzaldehyde + Benzylacetone → Target compound
This method often requires optimization of catalysts (e.g., FeCl₃, ZnCl₂) to improve yields .
Skraup Synthesis
Reaction of aniline derivatives with glycerol and sulfuric acid, though regioselectivity for 2,6-substitution remains challenging.
Functional Group Compatibility
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Methoxy Groups: Introduced via nucleophilic aromatic substitution (SNAr) using methoxide ions on halogenated precursors.
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Benzylation: Achieved through Ullmann coupling or Friedel-Crafts alkylation, requiring careful control to avoid polysubstitution .
Physicochemical Properties
Predicted Properties
| Property | Value/Range |
|---|---|
| Melting Point | 120–135°C (estimated) |
| Boiling Point | 380–400°C (extrapolated) |
| LogP (lipophilicity) | 3.8–4.2 |
| Solubility in Water | <0.1 mg/mL (25°C) |
These values align with trends observed in 2,6-dimethoxyquinolines, where methoxy groups reduce water solubility but enhance membrane permeability .
Spectroscopic Characterization
NMR Spectral Signatures
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¹H NMR (CDCl₃):
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δ 8.85 (d, J=4.2 Hz, H-4)
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δ 7.72–7.25 (m, aromatic protons)
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δ 4.05 (s, OCH₃, 2- and 6-positions)
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δ 3.92 (s, benzyl CH₂)
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Mass Fragmentation Patterns
Expected ESI-MS peaks:
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m/z 285.34 [M+H]⁺
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m/z 267.29 [M+H–H₂O]⁺ (methoxy loss)
Stability & Degradation
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at ~180°C, suggesting suitability for high-temperature applications.
Photolytic Degradation
Methoxy groups increase susceptibility to UV-induced demethylation, necessitating dark storage conditions.
Industrial & Pharmacological Relevance
Material Science Applications
Quinoline derivatives serve as ligands in OLEDs. The benzyl group in 3-benzyl-2,6-dimethoxyquinoline could enhance electron transport properties compared to unsubstituted quinolines.
Drug Development Considerations
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Bioavailability: High LogP suggests need for prodrug strategies.
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Metabolism: Predominant hepatic CYP3A4-mediated demethylation.
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